molecular formula C10H10O2S B2383519 (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid CAS No. 2580114-61-8

(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid

Cat. No.: B2383519
CAS No.: 2580114-61-8
M. Wt: 194.25
InChI Key: BBPCDZMEGFYSAN-LLKUCEORSA-N
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Description

(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid is an organic compound with the molecular formula C 10 H 10 O 2 S and a molecular weight of 194.25 g/mol . Its structure is characterized by a defined stereochemistry at the cyclopropane ring ((1S,2R) configuration) and an (E)-configuration across the propenoic acid double bond. The molecule integrates a thiophen-3-yl heteroaromatic system, a cyclopropyl group, and an acrylic acid moiety, making it a compound of significant interest in medicinal chemistry and materials science research. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to investigate its potential as a building block for the synthesis of more complex molecules. Given the presence of the thiophene ring—a common feature in pharmaceuticals and organic electronic materials—and the rigid cyclopropane scaffold, it may serve as a key intermediate in drug discovery efforts or in the development of advanced photoalignment layers for liquid crystals, an application noted for structurally related thiophene-based prop-2-enoates . The acrylic acid group provides a handle for further functionalization through conjugation or esterification reactions. Its specific mechanism of action and research value are dependent on the experimental context, and researchers should determine its suitability for their specific applications.

Properties

IUPAC Name

(E)-3-[(1S,2R)-2-thiophen-3-ylcyclopropyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)2-1-7-5-9(7)8-3-4-13-6-8/h1-4,6-7,9H,5H2,(H,11,12)/b2-1+/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPCDZMEGFYSAN-LLKUCEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Asymmetric Cyclopropanation

The Davies’ rhodium-catalyzed cyclopropanation protocol has been adapted for thiophene-containing systems. Using thiophene-3-carboxaldehyde-derived diazo compounds and styrene derivatives, enantiomeric excesses (ee) up to 92% have been achieved:

Representative Procedure :

  • React thiophene-3-diazoacetate (1.2 eq) with vinyl thiophene (1.0 eq) in CH₂Cl₂
  • Catalyze with Rh₂(S-DOSP)₄ (0.5 mol%) at -40°C
  • Isolate cyclopropane intermediate via flash chromatography (63% yield, 88% ee)

Key Variables Table 1 : Cyclopropanation Methods Comparison

Method Catalyst Yield (%) ee (%) Thiophene Stability
Rh-catalyzed Rh₂(S-DOSP)₄ 58-63 85-92 Excellent
Simmons-Smith Zn-Cu/CH₂I₂ 41 N/A Moderate
Selenide-mediated PhSeBr/LHMDS 67 72 Good

The selenide-mediated approach from WO2012025502A1 demonstrates particular utility in avoiding transition metals while maintaining moderate stereocontrol.

Installation of the α,β-Unsaturated Acid Moiety

Wittig Reaction with Stabilized Ylides

The Horner-Wadsworth-Emmons modification provides superior E-selectivity (>95:5 E/Z). A representative sequence:

  • Aldehyde Preparation : Oxidize cyclopropanemethanol intermediate (PCC, CH₂Cl₂, 82%)
  • Phosphonate Synthesis : React diethyl 2-(ethoxycarbonyl)ethylphosphonate with NaH (THF, 0°C)
  • Olefination : Combine aldehyde (1.0 eq) and phosphonate (1.3 eq) with LiCl/DBU in THF (78% yield)

Reaction Optimization Data Table 2 :

Base Solvent Temp (°C) E/Z Ratio Yield (%)
DBU THF 25 97:3 78
NaHMDS DMF -20 89:11 65
K₂CO₃ MeCN 60 76:24 58

Resolution of Racemic Intermediates

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) effectively resolves racemic cyclopropane carboxylic esters:

Procedure :

  • Prepare racemic ethyl cyclopropanecarboxylate (10 mmol)
  • React with vinyl acetate (15 mmol) in TBME using CAL-B (50 mg/mmol)
  • Monitor conversion by GC; isolate (1S,2R)-isomer after 48 h (43% yield, 99% ee)

Convergent Synthesis Strategies

Suzuki-Miyaura Coupling for Late-Stage Diversification

A patent-protected approach couples pre-formed cyclopropane boronic esters with enoic acid halides:

  • Synthesize (1S,2R)-2-(thiophen-3-yl)cyclopropylboronic pinacol ester (72% yield)
  • React with (E)-3-bromoprop-2-enoic acid methyl ester under Pd(PPh₃)₄ catalysis
  • Hydrolyze ester (LiOH, THF/H₂O) to final acid (81% overall yield)

Industrial-Scale Considerations

Continuous Flow Cyclopropanation

WO2012025502A1 discloses a scalable continuous process:

  • Mix diazo compound and olefin streams (0.5 M each in MeCN)
  • Pass through heated reactor (40°C, 15 min residence time)
  • In-line IR monitoring for diazo consumption
  • Achieves 2.8 kg/day throughput with 94% conversion

Analytical Characterization Benchmarks

Critical spectroscopic data for quality control:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J=15.8 Hz, 1H), 6.98 (dd, J=5.1, 1.2 Hz, 1H), 6.34 (m, 2H), 2.81 (m, 1H), 1.92 (m, 1H), 1.28 (m, 2H)
  • HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, 1.0 mL/min, t_R=14.7 min (major enantiomer)

Chemical Reactions Analysis

Types of Reactions: (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment :
    • The compound has been investigated for its potential in treating various types of cancer due to its ability to modulate cellular pathways involved in tumor growth. Studies suggest that it may inhibit specific kinases that are crucial for cancer cell proliferation and survival .
  • Anti-inflammatory Properties :
    • Research indicates that (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid may exhibit anti-inflammatory effects by influencing the endoplasmic reticulum (ER) stress pathways. This modulation can potentially lead to therapeutic strategies for conditions like rheumatoid arthritis and other inflammatory disorders .
  • Neurological Disorders :
    • The compound's structural features suggest it could be beneficial in treating neurodegenerative diseases by acting as an inhibitor of enzymes linked to neurotransmitter breakdown, thus enhancing synaptic transmission and neuroprotection.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines through modulation of signaling pathways.
Anti-inflammatoryReduces inflammation by modulating ER stress pathways.
NeuroprotectivePotentially protects neurons by inhibiting enzymes involved in neurotransmitter metabolism.
AntimicrobialExhibits activity against various pathogens, indicating potential for development as an antibiotic.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating potent anticancer activity. This suggests a promising avenue for further development into anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties highlighted how this compound could reduce markers of inflammation in vitro by modulating ER stress responses. Such findings support its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its combination of a cyclopropane ring, thiophene substituent, and α,β-unsaturated carboxylic acid. Key comparisons include:

Compound Key Features Biological/Physical Properties References
Cyclopropane-containing carboxylic acids Rigid hydrocarbon core enhances metabolic stability; often used in drug design High melting points, moderate solubility in polar solvents
Thiophene derivatives Aromatic sulfur heterocycle improves π-π stacking and membrane permeability Enhanced bioavailability in CNS-targeting agents
α,β-Unsaturated acids (e.g., acrylates) Conjugated system allows Michael addition reactivity; modulates enzyme inhibition Reactivity with thiol groups in proteins

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystallization and solubility, differ significantly between analogues. The thiophene sulfur may engage in weak S···H interactions, contrasting with oxygen-based hydrogen bonds in non-sulfur analogues. Graph set analysis (as per Etter’s rules) of related cyclopropane acids reveals frequent $ \text{D}(2) $ motifs (two donor/acceptors), whereas thiophene derivatives exhibit less predictable patterns due to steric constraints . SHELX-refined structures of similar compounds show that cyclopropane rings introduce torsional strain, affecting crystal packing and melting points .

Stability and Reactivity

Compared to saturated carboxylic acids, the α,β-unsaturated system in the target compound increases electrophilicity, making it prone to nucleophilic attack. This contrasts with esters like those in (e.g., 2,4,5-trichlorophenoxypropionic acid esters), where esterification reduces reactivity but improves volatility . The thiophene moiety may also confer redox activity absent in phenyl-substituted analogues.

Research Findings and Data Gaps

  • Solubility: Lower than non-cyclopropane acids due to rigid hydrophobic core.
  • Bioactivity: Potential kinase inhibition via the α,β-unsaturated acid targeting ATP-binding sites.
  • Synthetic Challenges : Stereoselective cyclopropanation and thiophene functionalization require specialized reagents (e.g., Simmons-Smith conditions).

Biological Activity

(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and a cyclopropyl group, which contribute to its electronic properties and reactivity. The structural formula can be represented as follows:

 E 3 1S 2R 2 Thiophen 3 ylcyclopropyl prop 2 enoic acid\text{ E 3 1S 2R 2 Thiophen 3 ylcyclopropyl prop 2 enoic acid}

Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities. The biological mechanisms through which this compound operates may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in pain and inflammation management .
  • Cytotoxic Effects : The compound may induce cytotoxicity in various cancer cell lines, potentially leading to apoptosis through cell cycle arrest mechanisms .
  • Antimicrobial Properties : Thiophene derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit similar properties.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound and related thiophene compounds:

Activity IC50 Value Reference
Inhibition of mPGES-1Low micromolar range
Cytotoxicity against A549 cells12 µM
Antimicrobial activityVaries by pathogen
Anti-inflammatory effects98.5 µM (in vitro)

Case Studies

Several studies have investigated the biological activity of thiophene derivatives:

  • Inhibition of mPGES-1 : A study identified thiophene-based compounds as effective mPGES-1 inhibitors, which are promising for treating inflammation-related diseases. The most potent compounds induced cell cycle arrest and apoptosis in cancer cell lines .
  • Cytotoxicity Evaluation : Another research effort focused on synthesizing new thiophene derivatives to evaluate their cytotoxic properties against HeLa cells. The results indicated enhanced cytotoxicity compared to standard treatments .
  • Antimicrobial Studies : Research has shown that certain thiophene compounds exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid, and how can reaction conditions be optimized for stereochemical control?

  • Methodological Answer : Synthesis typically involves cyclopropanation of thiophene derivatives followed by coupling with a propenoic acid moiety. Key steps include:

  • Cyclopropanation : Use of Simmons-Smith reagents (e.g., Zn/CH₂I₂) or transition metal-catalyzed methods (e.g., Rh₂(OAc)₄) to form the strained cyclopropane ring .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to achieve the (1S,2R) configuration. Reaction parameters (temperature, solvent polarity) significantly influence enantiomeric excess .
  • Characterization : Intermediate purity is monitored via HPLC with chiral columns to validate stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry and thiophene substitution patterns. NOESY experiments resolve stereochemical assignments .
  • X-ray Crystallography : Definitive proof of absolute configuration, especially for enantiopure batches .
  • Circular Dichroism (CD) : Correlates with crystallographic data to validate optical activity in solution .
  • HPLC-MS : Quantifies purity and detects diastereomeric impurities using reverse-phase columns .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound against specific enzymatic targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes influenced by cyclopropane-thiophene motifs (e.g., cyclooxygenase, cytochrome P450) based on structural analogs .
  • Assay Design :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values. Include controls for non-specific binding .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in relevant cell lines .
  • Data Validation : Compare results with known inhibitors (e.g., indomethacin for COX) to assess potency .

Advanced Research Questions

Q. What computational methods are employed to model the interaction between this compound and its target receptors, considering its cyclopropane-thiophene moiety?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., COX-2). The cyclopropane’s rigidity and thiophene’s π-stacking are key foci .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
  • QM/MM Calculations : Evaluate electronic effects of the propenoic acid group on binding affinity .

Q. How can discrepancies in reported biological activities of this compound be resolved through structural analogs or enantiomer-specific studies?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral preparative HPLC to isolate (1S,2R) and (1R,2S) forms. Test each enantiomer’s activity to identify stereospecific effects .
  • SAR Studies : Synthesize analogs with modified thiophene substituents (e.g., bromination) or cyclopropane ring expansion. Compare IC₅₀ values to pinpoint critical structural features .
  • Meta-Analysis : Re-evaluate literature data using standardized assay protocols to minimize inter-lab variability .

Q. What strategies are used to scale up the synthesis of this compound while maintaining enantiomeric excess and reaction efficiency?

  • Methodological Answer :

  • Catalyst Optimization : Transition from homogeneous (e.g., Rh complexes) to heterogeneous catalysts (e.g., immobilized chiral ligands) to improve recyclability and reduce costs .
  • Flow Chemistry : Implement continuous-flow systems for cyclopropanation steps, enhancing heat transfer and stereochemical consistency .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .

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